molecular formula C8H3ClF2O3 B13113656 2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid

2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid

Cat. No.: B13113656
M. Wt: 220.56 g/mol
InChI Key: DTMUCJJFKGKHPY-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid is an organic compound characterized by the presence of chloro and difluoro substituents on a phenyl ring, along with an oxoacetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-chloronitrobenzene as a starting material, which undergoes a series of reactions including nitration, reduction, and halogenation to introduce the desired substituents

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: Halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoro substituents can enhance the compound’s binding affinity and specificity for these targets. The oxoacetic acid group may participate in hydrogen bonding or other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, along with an oxoacetic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H3ClF2O3

Molecular Weight

220.56 g/mol

IUPAC Name

2-(4-chloro-2,6-difluorophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H3ClF2O3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2H,(H,13,14)

InChI Key

DTMUCJJFKGKHPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)C(=O)O)F)Cl

Origin of Product

United States

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